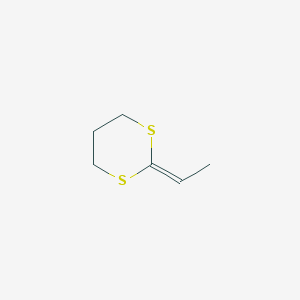

2-Ethylidene-1,3-dithiane

Description

Properties

CAS No. |

51102-62-6 |

|---|---|

Molecular Formula |

C6H10S2 |

Molecular Weight |

146.3 g/mol |

IUPAC Name |

2-ethylidene-1,3-dithiane |

InChI |

InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3 |

InChI Key |

WNNFMNLZTIEHOD-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1SCCCS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylidene-1,3-dithiane can be synthesized from carbonyl compounds, such as aldehydes or ketones, by reacting them with 1,3-propanedithiol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the dithiane product through a thioacetalization process.

Industrial Production Methods: The process may involve purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylidene-1,3-dithiane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding carbonyl compound.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Organolithium reagents, such as butyllithium, are often employed to generate nucleophilic intermediates.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding carbonyl compounds.

Substitution: Various alkylated or acylated dithiane derivatives.

Scientific Research Applications

2-Ethylidene-1,3-dithiane has several applications in scientific research:

Biology: While specific biological applications are limited, its derivatives may be explored for potential bioactivity.

Medicine: Potential use in drug synthesis due to its ability to form stable intermediates.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethylidene-1,3-dithiane primarily involves its role as a nucleophilic reagent in organic synthesis. The sulfur atoms in the dithiane ring stabilize negative charges, allowing the compound to act as an acyl anion equivalent. This enables the formation of carbon-carbon bonds through nucleophilic addition to electrophiles .

Comparison with Similar Compounds

Structural and Molecular Features

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Ethylidene-1,3-dithiane | C₅H₈S₂ | Not provided | 132.24 | Ethylidene group at C2; chair conformation |

| 2-Methyl-1,3-dithiane | C₅H₁₀S₂ | 6007-26-7 | 134.25 | Methyl group at C2; stable chair structure |

| 2-Phenyl-1,3-dithiane | C₉H₁₀S₂ | 5425-44-5 | 182.31 | Aromatic phenyl substituent at C2 |

| 2-Chloro-1,3-dithiane | C₃H₅ClS₂ | Not provided | 140.66 | Chlorine atom at C2; reactive electrophile |

| 2-(2-Methoxypropyl)-1,3-dithiane | C₇H₁₄OS₂ | 108325-65-1 | 190.32 | Methoxypropyl side chain at C2 |

Reactivity and Functionalization

- Nucleophilic Substitution :

- 2-Chloro-1,3-dithiane undergoes substitution with carbon nucleophiles (e.g., alkynes) to yield functionalized dithianes, avoiding toxic thiol precursors .

- 2-Lithio derivatives (e.g., 2-lithio-1,3-dithiane) act as acyl anion equivalents, enabling C–C bond formation with electrophiles like carbonyl compounds .

- Oxidation :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylidene-1,3-dithiane, and how is its purity optimized?

- Methodological Answer : The synthesis typically involves alkylidenation of 1,3-dithiane derivatives. For example, 2-lithio-2-trimethylsilyl-1,3-dithiane intermediates react with aldehydes or ketones under controlled conditions (e.g., −78°C) to form alkylidene derivatives . Purification often employs vacuum distillation or column chromatography to isolate the product from byproducts like dimers or unreacted starting materials. Key considerations include avoiding moisture and oxygen to prevent decomposition of lithio intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For instance, and NMR can distinguish axial vs. equatorial substituents in dithiane rings by analyzing coupling constants and chemical shifts . Infrared (IR) spectroscopy identifies functional groups like formyl or hydroxyl moieties in intermediates . X-ray crystallography resolves absolute configurations, as demonstrated in studies of analogous 2-phenyl-1,3-dithiane oxides .

Advanced Research Questions

Q. How is this compound employed in the stereoselective synthesis of pseudoguaianolides?

- Methodological Answer : The lithium anion of this compound (generated via deprotonation with LDA or n-BuLi) acts as a nucleophile in Michael additions. For example, reacting with 2-methylcyclopentenone yields diastereomeric adducts, which are further allylated and subjected to ozonolysis to form tricarbonyl intermediates. Subsequent base-mediated aldol cyclization and dehydration yield enones with defined stereochemistry at C1, C5, and C10. Eschenmoser-Claisen rearrangement and catalytic hydrogenation finalize the pseudoguaianolide skeleton .

Q. What strategies mitigate challenges in handling reactive intermediates derived from this compound?

- Methodological Answer : Lithio anions (e.g., 2-lithio-1,3-dithiane) are sensitive to temperature and electrophiles. To prevent dimerization or aldol side reactions, reactions are conducted at low temperatures (−10°C to −78°C) with slow addition of electrophiles like dimethylformamide. Quenching with saturated NHCl or using stabilizing ligands (e.g., TMEDA) improves yields . For ozonolysis steps, in situ trapping of ozonides with dimethyl sulfide avoids over-oxidation .

Q. How do computational studies resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Ab-initio calculations (e.g., HF/6-31Gor B3LYP/6-31G ) identify chair conformations as the most stable for 1,3-dithiane rings. Hyperconjugative interactions (e.g., σ → σ*) explain anomalous NMR chemical shifts at C2 and C5. These studies guide experimental design by predicting diastereoselectivity in alkylation or hydrogenation steps .

Q. How should researchers address discrepancies in diastereomer ratios during alkylation of this compound?

- Methodological Answer : Discrepancies often arise from competing steric and electronic effects. For example, alkylation of 2-methyl-1,3-dithiane with aldehydes yields near-equal diastereomers (93 and 94). Optimizing reaction conditions—such as using bulky silyl protecting groups or chiral auxiliaries—can enhance selectivity. Chromatographic separation or recrystallization may be required to isolate the desired isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.